The synthesis of filanesib hydrochloride involves several key steps, typically starting from commercially available starting materials. The synthetic route may include:
Technical details surrounding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Filanesib hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , with a molecular weight of approximately 408.48 g/mol. The InChIKey for filanesib is LLXISKGBWFTGEI-FQEVSTJZSA-N, which provides a unique identifier for chemical substances.
Filanesib hydrochloride undergoes various chemical reactions during its synthesis and biological interactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic effects .
Filanesib exerts its therapeutic effects primarily through the inhibition of kinesin-like protein 1, which plays a critical role in mitosis. By binding to this protein, filanesib disrupts the normal function of the mitotic spindle, leading to:
This mechanism highlights filanesib's potential as an effective treatment for cancers that rely on rapid cell division .
Filanesib hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulating the drug for clinical use and ensuring effective delivery in therapeutic settings .
Filanesib hydrochloride has been primarily investigated for its applications in oncology:
The ongoing research into filanesib's efficacy continues to provide insights into its potential broader applications within oncology and beyond .
Filanesib hydrochloride (chemical name: (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride) is a complex small molecule with the molecular formula C₂₀H₂₃ClF₂N₄O₂S and a molecular weight of 456.94 g/mol [2] [3]. The compound features a chiral center at the C2 position of the thiadiazole ring, with the biologically active configuration being the (S)-enantiomer [5] [9]. Key structural components include:
The hydrochloride salt formation occurs at the terminal amine of the propyl chain, enhancing water solubility and crystallinity compared to the free base form [2] [3].
Filanesib hydrochloride exhibits the following key physicochemical characteristics:
Table 1: Physicochemical Profile of Filanesib Hydrochloride
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 456.94 g/mol | Confirmed by mass spectrometry |
Appearance | White to off-white solid | Hygroscopic |
Solubility in DMSO | 84-91 mg/mL (183-199 mM) | Moisture reduces solubility |
Solubility in Water | 84-91 mg/mL | pH-dependent |
Solubility in Ethanol | 84-91 mg/mL | Suitable for formulations |
LogP | 3.95 (predicted) | Indicates moderate lipophilicity |
pKa | 9.9 (amine group) | Calculated |
Storage Stability | -20°C (desiccated) | Stable for ≥2 years under these conditions |
Crystallographic studies of related KSP inhibitors (e.g., STLC derivatives) demonstrate that filanesib hydrochloride likely adopts a compact conformation in the protein binding pocket, with the difluorophenyl moiety positioned for optimal halogen bonding [6]. The crystalline form shows improved chemical stability over amorphous forms, though detailed polymorph studies remain unpublished [2] [3].
While detailed industrial-scale synthesis protocols remain proprietary, published medicinal chemistry routes suggest a multi-step process:
Critical quality control points include chiral purity verification (HPLC with chiral stationary phases) and quantification of genotoxic impurities (alkyl halides used in synthesis) [2]. The final drug substance specification requires ≥99% purity by HPLC, with strict limits on enantiomeric impurities (<0.5%) due to their potential to reduce therapeutic efficacy [3].
The 1,3,4-thiadiazole core serves as a rigid scaffold that optimally positions pharmacophores within the KSP binding pocket. SAR studies demonstrate that:
Crystal structures of KSP-inhibitor complexes (PDB: 6HKX, 6HKY) reveal the difluorophenyl moiety occupies a hydrophobic subpocket lined by Ala133, Leu160, and Tyr211 [6]. Electron-withdrawing substituents at these positions increase binding affinity by 10-fold compared to non-fluorinated analogs, as measured by isothermal titration calorimetry (ΔG = -10.2 kcal/mol for filanesib vs. -9.0 kcal/mol for non-fluorinated analog) [6].
Strategic structural modifications have yielded significant improvements in KSP inhibition:
Table 2: Impact of Structural Modifications on KSP Inhibitory Activity
Modification | Compound Example | IC₅₀ (nM) | Thermodynamic Binding Profile | Effect |
---|---|---|---|---|
Para-methoxy in phenyl ring | PVEI0021 | 0.6 | ΔH = -15.2 kcal/mol; -TΔS = +5.8 kcal/mol | Enhanced shape complementarity to L5 loop |
Ethylene-linked biphenyl | PVEI0138 | 0.06 | ΔH = -14.9 kcal/mol; -TΔS = +4.1 kcal/mol | Reduced entropic penalty upon binding |
(S)-configuration at C2 | Filanesib | 6 | ΔH = -12.3 kcal/mol; -TΔS = +6.9 kcal/mol | Optimal steric orientation |
(R)-configuration at C2 | (R)-Filanesib | >1000 | ND | 166-fold activity reduction |
These SAR insights have guided the development of next-generation KSP inhibitors with improved target residence times (filanesib t₁/₂ = 45 min vs PVEI0138 t₁/₂ = 120 min) and selectivity profiles (>500-fold selectivity over other kinesins) [6].
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